Benzil Benzil Benzil is an alpha-diketone that is ethane-1,2-dione substituted by phenyl groups at positions 1 and 2 respectively. It is an alpha-diketone and an aromatic ketone.
benzil is a metabolite found in or produced by Saccharomyces cerevisiae.
Brand Name: Vulcanchem
CAS No.: 134-81-6
VCID: VC0520866
InChI: InChI=1S/C14H10O2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10H
SMILES: C1=CC=C(C=C1)C(=O)C(=O)C2=CC=CC=C2
Molecular Formula: C14H10O2
Molecular Weight: 210.23 g/mol

Benzil

CAS No.: 134-81-6

Cat. No.: VC0520866

Molecular Formula: C14H10O2

Molecular Weight: 210.23 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Benzil - 134-81-6

Specification

CAS No. 134-81-6
Molecular Formula C14H10O2
Molecular Weight 210.23 g/mol
IUPAC Name 1,2-diphenylethane-1,2-dione
Standard InChI InChI=1S/C14H10O2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10H
Standard InChI Key WURBFLDFSFBTLW-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(=O)C(=O)C2=CC=CC=C2
Canonical SMILES C1=CC=C(C=C1)C(=O)C(=O)C2=CC=CC=C2
Appearance Solid powder
Boiling Point 347.0 °C
Melting Point 94.8 °C

Introduction

Chemical and Physical Properties

Benzil exhibits distinct physicochemical characteristics that underpin its utility in diverse applications. As a diketone, its structure features a central carbon-carbon bond measuring 1.54 Å, indicative of minimal π-bonding between carbonyl groups . The phenyl rings are twisted at a dihedral angle of 117°, contributing to its non-planar conformation .

Thermodynamic and Solubility Profiles

  • Melting Point: 94–95°C

  • Boiling Point: 344–348°C

  • Density: 1.521 g/cm³

  • Solubility: Sparingly soluble in water (0.05–0.2 g/100 mL at 20°C) but highly soluble in organic solvents like ethanol, acetone, and chloroform .

  • Dipole Moment: 3.89 Debye, reflecting polar carbonyl groups .

Benzil’s weak basicity (pKa8.6\text{p}K_a \approx 8.6) and ionization potential (7.5–7.7 eV) further highlight its electronic structure .

Synthesis and Manufacturing

Benzil is predominantly synthesized via oxidation of benzoin, a reaction catalyzed by nitric acid or metal ions like copper(II) acetate 9.

Traditional Oxidation Methods

Nitric Acid-Mediated Oxidation:
Benzoin reacts with concentrated nitric acid under reflux, yielding benzil and nitrogen dioxide gas9 . This exothermic process achieves yields exceeding 90% after recrystallization :

PhC(O)CH(OH)PhHNO3PhC(O)C(O)Ph+H2O+NO2\text{PhC(O)CH(OH)Ph} \xrightarrow{\text{HNO}_3} \text{PhC(O)C(O)Ph} + \text{H}_2\text{O} + \text{NO}_2 \uparrow

Copper(II) Acetate Oxidation:
A milder alternative employs copper(II) acetate in acetic acid, avoiding corrosive nitric acid :

PhC(O)CH(OH)Ph+2Cu2+PhC(O)C(O)Ph+2H++2Cu+\text{PhC(O)CH(OH)Ph} + 2 \text{Cu}^{2+} \rightarrow \text{PhC(O)C(O)Ph} + 2 \text{H}^+ + 2 \text{Cu}^+

Modern Catalytic Approaches

Recent advances emphasize eco-friendly catalysts, such as immobilized transition metals or organocatalysts, to enhance selectivity and reduce waste .

Industrial and Research Applications

Benzil’s bifunctional carbonyl groups enable diverse applications:

Polymer Chemistry

As a photoinitiator, benzil absorbs UV light (λ = 260 nm), generating free radicals that crosslink polymers . Though less efficient than modern alternatives (e.g., 2,2-dimethoxy-2-phenylacetophenone), its photobleaching property allows deep curing in thick materials .

Pharmaceutical Intermediate

Benzil inhibits human carboxylesterases (CES), enzymes critical for drug metabolism, making it a candidate for prodrug design . Derivatives like benzil-hydrazones exhibit anticholinesterase activity, showing promise against Alzheimer’s disease .

Organic Synthesis

  • Benzilic Acid Rearrangement: Base-catalyzed rearrangement to benzilic acid, a precursor to anticonvulsants like phenytoin .

  • Tetraphenylcyclopentadienone Synthesis: Aldol condensation with 1,3-diphenylacetone yields this cycloaddition substrate .

Spectroscopic and Computational Insights

Vibrational and Electronic Properties

Infrared (IR) and Raman spectra reveal strong C=O stretches at 1,670 cm⁻¹ . Density functional theory (DFT) calculations corroborate experimental data, showing a HOMO-LUMO gap of 2.919 eV, indicative of benzil’s soft nature .

Nonlinear Optical (NLO) Behavior

Benzil’s first hyperpolarizability (βtot=41.5246×1031esu\beta_{\text{tot}} = 41.5246 \times 10^{-31} \, \text{esu}) surpasses urea by 11-fold, qualifying it as an NLO material .

Recent Advances and Future Directions

Luminescent Derivatives

Substituents at ortho and meta positions alter benzil’s electronic states, enabling tunable fluorescence and phosphorescence . For instance, para-CF3_3 derivatives exhibit mechanochromism, reversibly switching emission colors under stress .

Biomedical Innovations

Benzil-hydrazone derivatives demonstrate potent acetylcholinesterase inhibition (IC50=10.38μM\text{IC}_{50} = 10.38 \, \mu\text{M}), highlighting potential for Alzheimer’s therapy .

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